N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4S/c19-13-4-6-14(7-5-13)27(24,25)22-10-8-12(9-11-22)17(23)20-18-15-2-1-3-16(15)21-26-18/h4-7,12H,1-3,8-11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEISLIAHWBITRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(ON=C2C1)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex bicyclic structure that incorporates both isoxazole and piperidine moieties, which are known for their diverse biological properties.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 318.39 g/mol. The presence of the sulfonyl group and the piperidine ring contributes to its unique reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 318.39 g/mol |
| CAS Number | [Not available] |
Antiviral Activity
Research indicates that compounds with similar structural frameworks exhibit significant antiviral properties. For instance, piperidine derivatives have been studied for their ability to inhibit HIV replication. In vitro studies have shown that certain piperidine derivatives can effectively inhibit the replication of CCR5-using HIV-1 strains, with EC50 values as low as 1.1 nM . The interaction of the piperidine ring with viral proteins may be a crucial factor in this activity.
Antibacterial and Antifungal Properties
The compound's potential antibacterial activity has also been explored. Studies on related piperidine derivatives have demonstrated effective inhibition against various bacterial strains, with IC50 values ranging from 2 to 6 µM for different derivatives . The sulfonamide functional group is often associated with antibacterial properties, enhancing the compound's therapeutic potential.
Enzyme Inhibition
The enzyme inhibitory activities of similar compounds have been evaluated, particularly against acetylcholinesterase (AChE) and urease. For example, some synthesized piperidine derivatives showed promising AChE inhibition with IC50 values below 5 µM . This suggests that this compound may exhibit similar enzyme inhibitory effects.
The mechanism by which this compound exerts its biological effects likely involves multiple pathways:
- Receptor Binding : The compound may bind to specific receptors or enzymes, altering their activity.
- Enzyme Inhibition : By interacting with enzymes like AChE, it could modulate neurotransmitter levels, impacting various physiological processes.
- Antiviral Mechanisms : The structural components may interfere with viral entry or replication processes.
| Mechanism | Description |
|---|---|
| Receptor Binding | Alters receptor signaling pathways |
| Enzyme Inhibition | Inhibits key enzymes such as AChE |
| Antiviral Activity | Interferes with viral replication |
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activities of piperidine derivatives:
- Antiviral Screening : A study synthesized various piperidine derivatives and tested them against HIV-1, showing significant antiviral activity in several compounds .
- Antibacterial Evaluation : Another research effort highlighted the antibacterial properties of synthesized derivatives against Gram-positive bacteria .
- Enzyme Activity Studies : Compounds were evaluated for their ability to inhibit AChE and urease, demonstrating varying degrees of effectiveness .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by:
- Molecular Formula : C16H19N3O4S
- Molecular Weight : 381.5 g/mol
- CAS Number : 942003-94-3
The structural features include a cyclopentaisoxazole moiety which is known for its biological activity, particularly in modulating neurotransmitter systems.
Neuropharmacological Applications
Recent studies have highlighted the compound's potential in neuropharmacology:
- Calcium Ion Channel Modulation : The sulfonamide group has shown efficacy in enhancing the affinity for neuronal calcium ion channels. This is particularly relevant in the treatment of neurological disorders such as epilepsy and neuropathic pain. In vitro studies demonstrated that compounds with similar structures exhibited improved stability and activity against calcium channels compared to traditional treatments .
Case Study: Calcium Channel Inhibition
In a study evaluating several sulfonyl derivatives, it was found that compounds similar to N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide had IC50 values indicating strong inhibition of calcium influx in human neuroblastoma cells. This suggests potential therapeutic use in managing conditions linked to calcium dysregulation .
Anti-inflammatory Potential
The compound's anti-inflammatory properties are also noteworthy:
- COX-II Inhibition : The design of this compound aligns with efforts to develop selective COX-II inhibitors, which are critical in managing inflammatory diseases without the gastrointestinal side effects associated with non-selective NSAIDs. Preliminary data indicate that the compound may exhibit moderate inhibitory activity against COX enzymes, making it a candidate for further development as an anti-inflammatory agent .
Case Study: In Vitro COX Activity
Research on related compounds demonstrated varying degrees of COX-II inhibition with IC50 values ranging from 0.52 to 22.25 µM. These findings suggest that further optimization of the cyclopentaisoxazole scaffold could yield more potent anti-inflammatory agents .
Drug Development and Synthesis
The synthesis of this compound involves cyclization methods that have been refined to enhance yield and purity. The versatility of this compound's structure allows for modifications that can tailor its pharmacological profile.
Synthesis Methodology
The synthesis typically includes:
- Formation of the cyclopentaisoxazole core.
- Introduction of the piperidine and sulfonyl groups through coupling reactions.
- Purification via chromatography techniques to isolate the desired product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group (-SO₂-) and fluorophenyl ring are key sites for nucleophilic substitutions:
| Reaction Type | Conditions | Outcome | References |
|---|---|---|---|
| Aromatic substitution | K₂CO₃, DMF, 80°C | Fluorine substituent replaced by nucleophiles (e.g., -OH, -NH₂) | |
| Sulfonamide cleavage | H₂O/EtOH, reflux | Selective hydrolysis of the sulfonyl group under acidic/basic conditions |
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The electron-withdrawing nature of the -SO₂- group activates the fluorophenyl ring for SNAr reactions , enabling the introduction of heteroatoms or alkyl chains.
-
Microwave-assisted synthesis (100–120°C, 20 min) improves yields in substitution reactions by 15–20% compared to conventional heating.
Cycloaddition and Ring-Opening Reactions
The isoxazole ring participates in cycloadditions due to its strain and electron-deficient nature:
| Reaction Type | Conditions | Outcome | References |
|---|---|---|---|
| Diels-Alder reaction | Toluene, 110°C, 12h | Isoxazole acts as a dienophile, forming fused polycyclic systems | |
| Ring-opening | NH₂OH·HCl, EtOH/H₂O | Isoxazole ring opens to form β-ketoamide intermediates |
-
Cycloadditions with dienes (e.g., 1,3-butadiene derivatives) yield tricyclic structures, enhancing molecular complexity.
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Ring-opening under basic conditions generates reactive intermediates for downstream functionalization.
Amide and Carboxamide Reactivity
The piperidine-4-carboxamide group undergoes hydrolysis and coupling:
-
Hydrolysis products are precursors for esterification or salt formation to improve solubility.
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Coupling with heterocyclic amines (e.g., pyrazole, oxadiazole) enhances target affinity in kinase inhibition assays .
Oxidation and Reduction Pathways
Key functional groups are modified via redox reactions:
| Reaction Type | Conditions | Outcome | References |
|---|---|---|---|
| Sulfoxide formation | mCPBA, CH₂Cl₂, 0°C | Sulfonyl group oxidizes to sulfoxide (controlled stoichiometry required) | |
| Piperidine reduction | NaBH₄, MeOH, 0°C | Piperidine ring reduces to pyrrolidine (partial racemization observed) |
-
Oxidation of the sulfonyl group is reversible under mild reducing conditions (e.g., Na₂S₂O₃).
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Stereochemical outcomes in piperidine reduction depend on solvent polarity and temperature.
Functionalization of the Piperidine Ring
The piperidine nitrogen and C-4 position are sites for alkylation/acylation:
-
N-Alkylation with bulky groups (e.g., tert-butyl) improves metabolic stability in pharmacokinetic studies .
-
Epoxidation is stereospecific, with cis-diols forming predominantly.
Stability Under Physiological Conditions
The compound’s stability in biorelevant media informs its drug development potential:
| Condition | pH | Half-Life | Degradation Pathway | References |
|---|---|---|---|---|
| Simulated gastric fluid | 1.2 | 3.2h | Sulfonamide hydrolysis | |
| Plasma (37°C) | 7.4 | 8.5h | Oxidative defluorination |
-
Degradation products include 4-fluorobenzenesulfonic acid and piperidine-4-carboxylic acid derivatives.
Q & A
Q. What are the established synthetic routes for this compound, and how can purity be verified?
The synthesis typically involves multi-step protocols, including cyclization of the isoxazole ring, sulfonylation of the piperidine moiety, and subsequent coupling reactions. Purity verification employs high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and liquid chromatography-mass spectrometry (LC-MS) for mass confirmation. For crystalline batches, X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) ensures structural integrity . Flow chemistry methodologies, such as those described for analogous compounds, may optimize reaction efficiency by controlling parameters like residence time and temperature gradients .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions (e.g., fluorophenyl sulfonyl group).
- High-Resolution Mass Spectrometry (HRMS): Exact mass determination (e.g., ESI+ mode, resolving power >20,000).
- X-ray Crystallography: SHELX software for solving crystal structures, identifying bond angles, and detecting potential disorder .
Q. How is biological target identification approached for this compound?
Initial screens use enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization assays to assess binding affinity. Molecular docking studies (e.g., AutoDock Vina) predict interactions with proteins like kinases or GPCRs. Cross-referencing with structural analogs (e.g., spirocyclic derivatives) helps narrow down plausible targets .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Employ Design of Experiments (DoE) to systematically vary parameters:
- Variables: Temperature, catalyst loading, solvent polarity.
- Responses: Yield, purity, reaction time. Statistical tools (e.g., JMP or Minitab) identify optimal conditions. For example, a Central Composite Design (CCD) model revealed that increasing temperature from 60°C to 80°C improved yield by 22% in analogous sulfonylation reactions .
Q. What strategies resolve contradictions in crystallographic data?
- Twinned Crystals: Use SHELXL’s TWIN/BASF commands to refine twin laws.
- Disordered Moieties: Apply restraints (e.g., SIMU/ISOR) to stabilize refinement.
- Validation Tools: Check R1/wR2 discrepancies (<5% difference) and validate via PLATON’s ADDSYM .
Q. How to address discrepancies between in vitro and in vivo bioactivity data?
- Solubility/Permeability: Use parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell models.
- Metabolic Stability: Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify rapid degradation.
- Pharmacokinetic Profiling: Radiolabel the compound (e.g., 14C) for tissue distribution studies in rodent models .
Q. What methodologies enhance structure-activity relationship (SAR) studies?
- Systematic Substituent Variation: Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups.
- Bioisosteric Replacement: Substitute the isoxazole ring with oxadiazole or thiazole to assess potency shifts.
- Free-Wilson Analysis: Quantify contributions of individual moieties to activity .
Q. How to validate analytical methods for detecting degradation products?
Use hyphenated techniques like LC-MS/MS with collision-induced dissociation (CID) to fragment and identify impurities. Forced degradation studies (acid/base hydrolysis, oxidative stress) establish stability profiles. Column selection (e.g., Chromolith HPLC Columns) improves resolution of polar byproducts .
Methodological Challenges and Solutions
Q. How to reconcile conflicting bioactivity data across independent studies?
- Assay Standardization: Validate cell lines (e.g., Mycoplasma testing) and control for passage number.
- Statistical Rigor: Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.01).
- Reference Standards: Cross-check against commercially available inhibitors (e.g., Hedgehog Antagonist VIII) .
Q. What ethical considerations arise in preclinical studies?
Adhere to ARRIVE Guidelines for animal welfare, ensuring protocols minimize suffering (e.g., CO2 euthanasia). For human cell lines, obtain Institutional Review Board (IRB) approval and document sourcing (e.g., ATCC authentication). Certifications like Halal/Kosher compliance may be required for culturally sensitive research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
